(1S)-N-ethyl-1-phenylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-N-ethyl-1-phenylethane-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to an ethylated phenylethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-N-ethyl-1-phenylethane-1-sulfonamide typically involves the reaction of (1S)-1-phenylethane-1-sulfonyl chloride with ethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
- Dissolve (1S)-1-phenylethane-1-sulfonyl chloride in an organic solvent such as dichloromethane.
- Add ethylamine dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-N-ethyl-1-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethyl group or the phenyl ring can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(1S)-N-ethyl-1-phenylethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of (1S)-N-ethyl-1-phenylethane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The sulfonamide group is known to interact with biological targets through hydrogen bonding and electrostatic interactions, which can influence the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-1-phenylethane-1-sulfonamide: Lacks the stereochemistry of the (1S) isomer.
N-methyl-1-phenylethane-1-sulfonamide: Contains a methyl group instead of an ethyl group.
N-ethyl-1-phenylpropane-1-sulfonamide: Has a longer carbon chain in the backbone.
Uniqueness
(1S)-N-ethyl-1-phenylethane-1-sulfonamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of the ethyl group and the sulfonamide functionality also contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
2639379-47-6 |
---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.